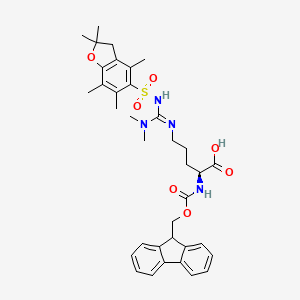
Fmoc-l-arg(me)2(pbf)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide: is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is used as a protective group in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-l-arg(me)2(pbf)-oh is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, contributing to the overall structure and function of the resulting peptide .
Mode of Action
The compound interacts with its targets through a process known as Fmoc/tBu-based strategies . This involves the formation of peptide bonds between the amino group of one amino acid and the carboxyl group of another . The Fmoc group serves as a protective group for the amino terminus during peptide synthesis, preventing unwanted side reactions . The Pbf group protects the guanidine functional group of arginine .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . The compound contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins . The downstream effects of these pathways include the production of functional proteins that play various roles in biological processes .
Pharmacokinetics
The ADME properties of this compound are largely dependent on the specific conditions of the peptide synthesis process . The compound is designed to be stable under the conditions of peptide synthesis, and its bioavailability is primarily determined by the efficiency of the synthesis process .
Result of Action
The molecular effects of this compound’s action include the formation of peptide bonds, contributing to the structure of the resulting peptide . On a cellular level, the peptides synthesized using this compound can have various effects depending on their specific sequences and structures .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the specific conditions of the peptide synthesis process, such as temperature, pH, and the presence of other reagents . Careful control of these conditions is necessary to ensure the successful synthesis of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide typically involves the protection of the amino group of arginine with the Fmoc group. This is achieved through a series of reactions that include the use of coupling reagents and protective groups. The process generally involves the following steps:
Protection of the amino group: The amino group of arginine is protected using the Fmoc group. This is typically done using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Protection of the guanidino group: The guanidino group of arginine is protected using the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This is achieved using Pbf chloride in the presence of a base.
Dimethylation: The arginine is then dimethylated using a methylating agent such as methyl iodide.
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide is carried out using automated peptide synthesizers. These machines are capable of performing the repetitive steps of peptide synthesis with high precision and efficiency. The use of solid-phase peptide synthesis (SPPS) techniques allows for the rapid and efficient production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide can undergo oxidation reactions, particularly at the guanidino group.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: The Fmoc and Pbf groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve the use of strong acids or bases to remove the protective groups.
Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the guanidino group can yield urea derivatives, while substitution reactions can yield deprotected arginine derivatives.
Scientific Research Applications
Chemistry: Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs.
Medicine: The compound has applications in the development of therapeutic peptides and vaccines. It is used in the synthesis of peptide-based drugs that target specific diseases.
Industry: In the industrial sector, Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide is used in the production of synthetic peptides for various applications, including cosmetics and food additives.
Comparison with Similar Compounds
Fmoc-l-lysine: Similar to Fmoc-l-arginine, Fmoc-l-lysine is used in peptide synthesis to protect the amino group of lysine.
Fmoc-l-ornithine: This compound is used to protect the amino group of ornithine during peptide synthesis.
Fmoc-l-histidine: Used to protect the imidazole group of histidine during peptide synthesis.
Uniqueness: Fmoc-l-arginine(dimethyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl hydroxide is unique due to the presence of the Pbf group, which provides enhanced protection to the guanidino group of arginine. The dimethylation of arginine also distinguishes it from other similar compounds, providing increased stability and reactivity during peptide synthesis.
Properties
IUPAC Name |
(2S)-5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJCGHJCOJVEGE-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
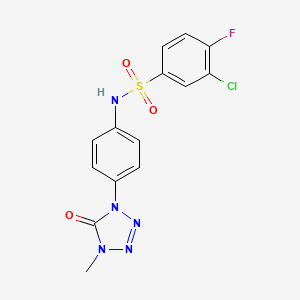

![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)
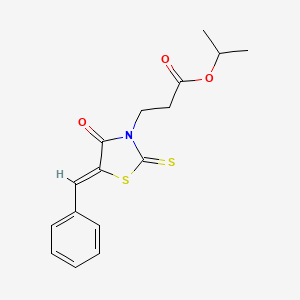
![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2841407.png)

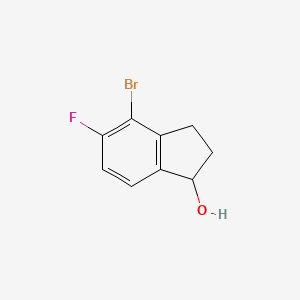
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)
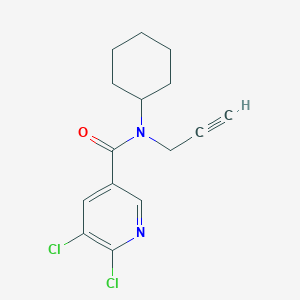
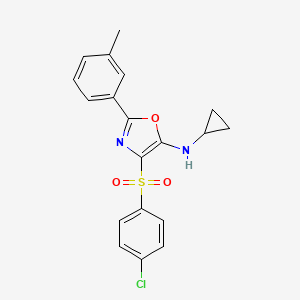
![2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile](/img/structure/B2841419.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841421.png)
![8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)
